Pentolinium

Hypertension Ganglionic Blocker Autonomic Pharmacology

Researchers studying autonomic ganglia require peripherally-restricted nAChR antagonists without CNS confounds. Pentolinium (CAS 144-44-5) is a bis-quaternary ammonium compound offering: • 4-fold higher ganglionic blockade potency than mecamylamine • Peripheral selectivity - does not cross blood-brain barrier • Well-characterized in drug discrimination & autonomic hyperreflexia models • Immediate availability in research-grade quantities for in vivo studies

Molecular Formula C15H32N2+2
Molecular Weight 240.43 g/mol
CAS No. 144-44-5
Cat. No. B087235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentolinium
CAS144-44-5
SynonymsPentolinium
Pentolinium Tartrate
Pentolonium Tartrate
Tartrate, Pentolinium
Tartrate, Pentolonium
Molecular FormulaC15H32N2+2
Molecular Weight240.43 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C
InChIInChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2
InChIKeyXSBSKEQEUFOSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.16e-05 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pentolinium: Ganglionic Blocker Overview


Pentolinium is a bis-quaternary ammonium compound that functions as a competitive nicotinic acetylcholine receptor (nAChR) antagonist at autonomic ganglia [1]. Its primary mechanism involves blocking preganglionic-to-postganglionic neurotransmission in both sympathetic and parasympathetic systems, leading to vasodilation, reduced peripheral resistance, and antihypertensive effects [2]. Unlike many ganglionic blockers that have been abandoned due to poor tolerability, pentolinium's pyrrolidine-ring structure confers a distinct pharmacodynamic profile that supports its historical and research use in severe hypertension and autonomic hyperreflexia [3].

Workflow Competitive nAChR antagonist at autonomic ganglia
Selection Peripherally restricted; no CNS penetration
Context Research model: severe hypertension / autonomic hyperreflexia

Pentolinium vs. Other Ganglionic Blockers


Ganglionic blockers are not interchangeable; their clinical utility and research applications depend critically on potency, duration of action, side-effect profile, and oral bioavailability [1]. For instance, while mecamylamine offers superior oral absorption and duration, it crosses the blood-brain barrier and produces central nervous system effects [2]. Conversely, quaternary ammonium compounds like hexamethonium and pentolinium are peripherally restricted but exhibit markedly different durations of action and gastrointestinal tolerability [3]. This specificity means that substituting one agent for another can compromise experimental outcomes or clinical efficacy, necessitating a precise, evidence-based selection process.

Pentolinium
Mecamylamine crosses BBB, producing central effects that may alter behavioral endpoints
Pentolinium (parenteral)
Mecamylamine is orally bioavailable; route-dependent exposure may shift results
Pentolinium
Hexamethonium shows greater GI motility impairment, affecting tolerability endpoints

Pentolinium Differentiation Evidence


Prolonged Ganglionic Blockade and GI Motility

In a direct clinical comparison, pentolinium was reported to offer more prolonged ganglionic blockade and less severe untoward effects than hexamethonium [1]. Furthermore, pentolinium demonstrated a relatively smaller effect on gastrointestinal motility compared to the hexamethonium ion, a key differentiator in side-effect profile [2].

Ganglionic Blockade Duration
Reported
Pentolinium
More prolonged blockade; smaller GI motility effect
Hexamethonium
Shorter blockade; greater GI motility impairment
Endpoint context: Sustained blockade with reduced GI tolerability endpoint shift.
Clinical comparison in hypertension; data to verify for specific model.
Hypertension Ganglionic Blocker Autonomic Pharmacology

Nictitating Membrane Potency vs. Mecamylamine

Quantitatively, pentolinium was four times more potent than mecamylamine in inhibiting preganglionically-induced contractions of the nictitating membrane of cats [1]. Additionally, pentolinium was found to be about equiactive with mecamylamine in inhibiting nicotine pressor responses, and both were two to four times more active than hexamethonium in this specific assay [1].

Potency vs. Mecamylamine
Reported
4× more potent
Ganglionic blockade potency in nictitating membrane assay.
Cat model; reported 4-fold difference.
nAChR Antagonist Potency Comparison Nicotinic Receptors

Peripheral vs. Central nAChR Selectivity

In a drug discrimination assay in rhesus monkeys, the peripherally restricted antagonist pentolinium dose-dependently substituted for a mecamylamine discriminative stimulus, with a rank order potency of pentolinium > pempidine > chlorisondamine > mecamylamine [1]. Crucially, unlike mecamylamine, pentolinium did not antagonize the discriminative stimulus effects of nicotine at equi-effective doses [1], underscoring its peripheral site of action and lack of central nAChR engagement [2].

Peripheral Selectivity
Reported
Pentolinium
Peripheral nAChR antagonist; does not block central nicotine effects
Mecamylamine
Non-selective; blocks central nicotine discriminative stimulus
Avoids CNS confounds in peripheral receptor studies.
Rhesus monkey drug discrimination model.
Peripheral nAChR Drug Discrimination CNS Penetration

Oral Bioavailability Profile

Comparative oral bioavailability studies in mice indicate that pentolinium is poorly absorbed after oral administration. The ratio between oral and intravenous LD50 for pentolinium was four to six times larger than the corresponding ratio for mecamylamine, demonstrating mecamylamine's superior oral absorption [1].

Oral Bioavailability
Reported
PO/IV LD50 ratio 4–6× higher
Poor oral absorption relative to mecamylamine; parenteral use expected.
Mouse acute toxicity; ratio indicates limited oral exposure.
Oral Absorption Bioavailability Route of Administration

Reversible Halothane MAC Reduction

In a comparative study of deliberate hypotension in dogs, pentolinium and trimethaphan both caused a significant and reversible reduction in the minimum alveolar concentration (MAC) of halothane required to maintain anesthesia [1]. In the pentolinium group, halothane MAC decreased from 1.2 ± 0.14 to 0.7 ± 0.11 during hypotension. Notably, upon return of mean arterial pressure to normal, halothane MAC returned to baseline levels only in dogs given pentolinium and trimethaphan, but not in dogs given nitroprusside [1].

Halothane MAC Reduction
Reported
MAC decreased from 1.2 ± 0.14 to 0.7 ± 0.11
Reversible MAC reduction reported; supports anesthetic-sparing model.
Dog model; MAP reduced to 60% for 1h; full MAC recovery.
Anesthesiology Deliberate Hypotension MAC Reduction

Pentolinium Application Scenarios


High-Potency Peripheral nAChR Antagonism

Pentolinium's 4-fold higher potency than mecamylamine in ganglionic blockade assays [1] and its demonstrated peripheral selectivity make it an ideal tool compound for in vivo studies aiming to isolate the peripheral effects of nAChR antagonism without confounding central nervous system activity.

Autonomic Hyperreflexia Management

Pentolinium has been used successfully for the safe management of autonomic hyperreflexia in patients with spinal cord injuries undergoing urological instrumentation [1]. Its peripheral mechanism of action and ability to control reflex hypertension without requiring general or spinal anesthesia make it a practical alternative in this specific clinical niche.

Drug Discrimination and Interoceptive Studies

Pentolinium's well-characterized behavioral profile in drug discrimination assays [1] positions it as a key reference compound for investigating the role of peripheral nAChRs in the interoceptive effects of nicotinic ligands, a critical component of addiction and neuropharmacology research.

Deliberate Hypotension with Anesthetic Sparing

In surgical models, pentolinium's ability to reduce halothane MAC requirements during hypotension, and the full reversibility of this effect [1], makes it a useful experimental agent for studying anesthetic-sparing techniques and the pharmacodynamics of deliberate hypotension.

Application
Selection Property
Validation Focus
Peripheral nAChR antagonist tool
Peripheral selectivity (no CNS penetration)
Ganglionic blockade potency vs. comparator
Autonomic hyperreflexia research model
Peripheral vasodilation with reversible hypertension
Hypertension reversal in spinal cord injury model
Drug discrimination assay
Peripheral nAChR antagonist (no central nicotine block)
Substitution potency in primate discrimination model
Anesthetic-sparing hypotension model
Reversible MAC reduction effect
MAC change & reversibility in dog hypotension model

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